molecular formula C13H13FN2O3S B2529361 N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-92-3

N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2529361
CAS No.: 868215-92-3
M. Wt: 296.32
InChI Key: RAJWYLCLIUZLQS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a thiomorpholine derivative featuring a 3,5-dioxo ring system and a fluorinated phenyl substituent. This compound belongs to the acetamide class, characterized by a central acetamide linkage (-NH-C(=O)-CH2-) bridging aromatic or heterocyclic moieties. The fluorine atom at the 2-position of the phenyl ring enhances electronegativity and may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-5-3-2-4-9(10)14/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJWYLCLIUZLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a cyclic sulfide under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

The fluorophenyl group in the target compound distinguishes it from analogs with alternative substituents. For example:

  • N-(4-isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide () substitutes fluorine with a bulkier isopropyl group, which may sterically hinder interactions with biological targets.
Compound Substituent (R) Molecular Weight Key Structural Feature
Target compound 2-fluoro 322.38 g/mol Thiomorpholin-3,5-dione ring
N-(2-ethoxyphenyl)-... (BJ04515) 2-ethoxy 322.38 g/mol Ethoxy group, same core
Compound 54 () 2-fluorophenyl Not reported Sulfonyl (-SO2-) linkage

Heterocyclic Core Modifications

The 3,5-dioxothiomorpholine core differentiates the target compound from morpholinone or pyrimidine-based analogs:

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () replaces the thiomorpholine dioxo ring with a morpholinone (2-oxomorpholine) system. The sulfur atom in the target compound’s thiomorpholine ring may enhance hydrogen-bonding or redox activity compared to oxygen-based morpholinones.
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () features a benzothiazole heterocycle instead of thiomorpholine, altering electronic properties and target selectivity.

Biological Activity

N-(2-fluorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C13H14FNO3S
  • Molecular Weight: 283.32 g/mol
  • CAS Number: [insert CAS number if available]

Structural Features:
The compound features a thiomorpholine ring and a fluorophenyl group, which are significant for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and influence receptor binding.

Pharmacological Effects

  • Antitumor Activity:
    Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiomorpholine rings have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties:
    Some studies suggest that compounds with fluorinated phenyl groups possess antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Enzyme Inhibition:
    The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer.

Case Studies

  • Study on Antitumor Effects:
    A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thiomorpholine derivatives against human cancer cell lines. Results indicated that the tested compounds significantly inhibited cell proliferation, suggesting potential for further development as anticancer agents.
  • Antimicrobial Activity Assessment:
    In another investigation, a series of fluorinated compounds were tested against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited strong antibacterial activity, highlighting the importance of fluorine substitution in enhancing efficacy.

Data Table

PropertyValue
Molecular FormulaC13H14FNO3S
Molecular Weight283.32 g/mol
CAS Number[insert CAS number]
Antitumor ActivityIC50 values < 10 µM (varied by cell line)
Antimicrobial ActivityEffective against E. coli and S. aureus
Enzyme InhibitionSpecific enzyme targets TBD

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